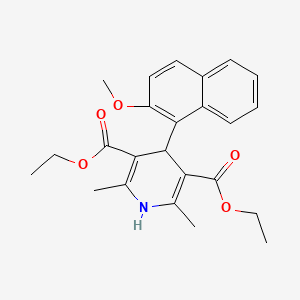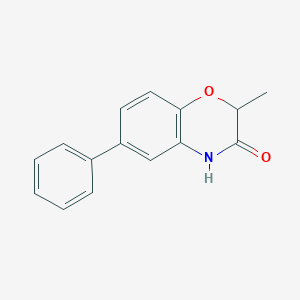
5-Tert-butyloxazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tert-butyloxazole-2-carboxamide is a heterocyclic compound that features an oxazole ring substituted with a tert-butyl group at the 5-position and a carboxylic acid amide group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyloxazole-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butyl-substituted acyl chlorides with amines under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
5-Tert-butyloxazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxazole-2-carboxylic acid derivatives.
Reduction: Formation of oxazole-2-carboxylic acid amine derivatives.
Substitution: Formation of various substituted oxazole derivatives.
Aplicaciones Científicas De Investigación
5-Tert-butyloxazole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Tert-butyloxazole-2-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The tert-butyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The carboxylic acid amide group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
5-tert-Butyl-oxazole-2-carboxylic acid: Lacks the amide group but shares the oxazole ring and tert-butyl substitution.
5-tert-Butyl-oxazole-2-carboxylic acid methyl ester: Contains a methyl ester group instead of the amide group.
5-tert-Butyl-oxazole-2-carboxylic acid ethyl ester: Contains an ethyl ester group instead of the amide group.
Uniqueness
5-Tert-butyloxazole-2-carboxamide is unique due to the presence of the amide group, which imparts distinct chemical and biological properties. The amide group enhances the compound’s stability and ability to form hydrogen bonds, making it a valuable scaffold for drug design and other applications .
Propiedades
Fórmula molecular |
C8H12N2O2 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
5-tert-butyl-1,3-oxazole-2-carboxamide |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)5-4-10-7(12-5)6(9)11/h4H,1-3H3,(H2,9,11) |
Clave InChI |
HXVRWEATINYOLE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CN=C(O1)C(=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-2-pyrimidin-2-ylthieno[3,2-b]pyridine](/img/structure/B8380527.png)

![9-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)-3-bromo-9H-carbazole](/img/structure/B8380536.png)



![2-(2,4-Dichlorophenyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B8380570.png)


![3-[5-(1,2-Dithiolan-3-yl)pentanoylamino]propionic acid](/img/structure/B8380578.png)


